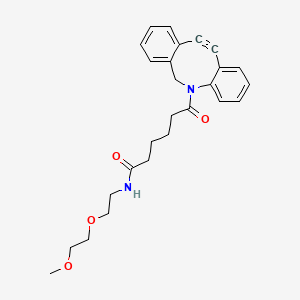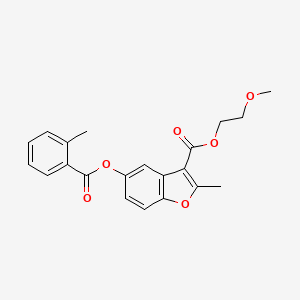
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is a chemical compound with the molecular formula C16H11N3OS2 . It belongs to the class of quinazolines, which are heterocyclic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which includes 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
Molecular Structure Analysis
The molecular structure of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is characterized by the presence of a quinazolin-4-ol core, which is substituted at the 2-position with a benzothiazol-2-ylthiomethyl group . This structure is a part of the larger class of quinazolines and quinazolinones, which are considered important pharmacophores in medicinal chemistry .
Chemical Reactions Analysis
Quinazolinones and quinazolines, including 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol, have been found to possess a wide range of biological properties, which are believed to be due to their interaction with various biological targets . For example, a new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized, and evaluated for their in vitro antimicrobial activity .
Applications De Recherche Scientifique
Anti-bacterial Activity
Benzothiazole derivatives have been found to exhibit significant anti-bacterial activity . This suggests that “2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol” could potentially be used in the development of new anti-bacterial drugs.
Anti-fungal Activity
Similarly, these compounds have also shown anti-fungal properties . This indicates a potential use in the treatment of fungal infections.
Anti-oxidant Activity
Benzothiazole derivatives have demonstrated anti-oxidant activity . This suggests that “2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol” could be used in the development of anti-oxidant therapies.
Anti-proliferative Activity
These compounds have been found to exhibit anti-proliferative activity , indicating a potential use in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Anti-convulsant Activity
Benzothiazole derivatives have shown anti-convulsant activity , suggesting a potential use in the treatment of seizure disorders.
Hypoglycemic Activity
Research has shown that benzothiazole containing oxadiazole derivatives have hypoglycemic activity . This suggests that “2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol” could potentially be used in the treatment of diabetes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-21-16-18-12-7-3-4-8-13(12)22-16/h1-8H,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJKIJVFGMXICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B2659299.png)
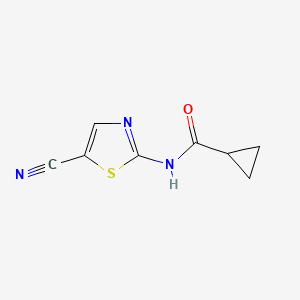
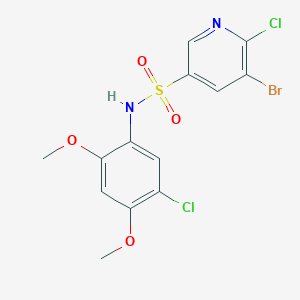
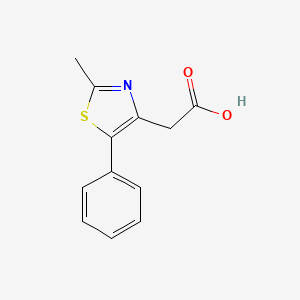

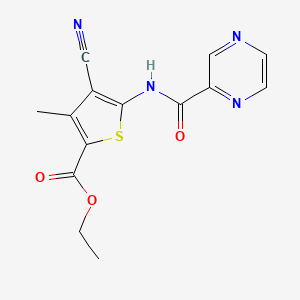

![1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2659306.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)


